molecular formula C8H10F3N3O2 B8028279 1-butyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

1-butyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8028279
M. Wt: 237.18 g/mol
InChI Key: RNGGSJKQPIICOK-UHFFFAOYSA-N
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Description

1-Butyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the first position, a nitro group at the fifth position, and a trifluoromethyl group at the third position on the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the trifluoromethyl group.

    Butylation: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Reduction: 1-butyl-5-amino-3-(trifluoromethyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Butyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

    1-butyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical and biological properties.

    5-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the butyl group, which may affect its solubility and reactivity.

    1-butyl-5-nitro-1H-pyrazole: Lacks the trifluoromethyl group, which may influence its stability and electronic properties.

Uniqueness: 1-Butyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-butyl-5-nitro-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-2-3-4-13-7(14(15)16)5-6(12-13)8(9,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGGSJKQPIICOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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